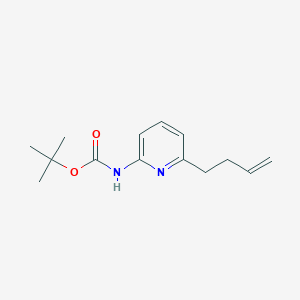

tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate

Description

tert-Butyl N-(6-but-3-enylpyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group at the pyridine’s 2-position and a but-3-enyl substituent at the 6-position. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, while the but-3-enyl chain introduces an alkenyl moiety that enhances reactivity toward electrophilic or cycloaddition reactions. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules requiring regioselective functionalization .

The pyridine core’s electron-deficient nature, combined with the steric bulk of the Boc group and the unsaturated but-3-enyl chain, creates unique electronic and steric profiles. These characteristics influence its solubility, stability, and reactivity in cross-coupling, hydrogenation, or nucleophilic substitution reactions.

Properties

IUPAC Name |

tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-5-6-8-11-9-7-10-12(15-11)16-13(17)18-14(2,3)4/h5,7,9-10H,1,6,8H2,2-4H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKAZEBTNCJCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate typically involves the reaction of 6-but-3-enylpyridin-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

6-but-3-enylpyridin-2-amine+Boc2O→tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also reduce the risk of contamination and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the but-3-enyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the pyridine ring or the but-3-enyl group, resulting in the formation of reduced pyridine derivatives or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used in aprotic solvents like tetrahydrofuran (THF).

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Reduced pyridine derivatives or alkanes.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur at other functional groups without interference from the amine.

Biology: The compound can be used in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals where protecting groups are essential for multi-step synthesis.

Medicine: In medicinal chemistry, this compound can be used to synthesize drug candidates, particularly those targeting enzymes or receptors that interact with carbamate groups.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate exerts its effects is primarily through its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups. The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Carbamates

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Substituent at Pyridine 6-Position | Notable Functional Groups |

|---|---|---|---|---|---|

| This compound | Not Provided | C₁₄H₂₀N₂O₂ | 248.32 (estimated) | But-3-enyl | Alkenyl, Boc-protected amine |

| tert-Butyl (6-methoxypyridin-2-yl)carbamate | Not Provided | C₁₁H₁₆N₂O₃ | 224.26 | Methoxy | Electron-donating OMe group |

| tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate | 294659-72-6 | C₁₁H₁₃ClN₂O₃ | 256.68 | Chloro, formyl | Electron-withdrawing Cl, aldehyde |

| tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | 1227958-32-8 | C₁₀H₁₂BrClN₂O₂ | 307.57 | Bromo, chloro | Halogenated, sterically hindered |

Key Observations :

Substituent Electronic Effects :

- The methoxy group in tert-butyl (6-methoxypyridin-2-yl)carbamate donates electron density via resonance, increasing the pyridine ring’s nucleophilicity. This contrasts with the chloro and bromo substituents in other analogs, which withdraw electron density, enhancing electrophilic aromatic substitution reactivity .

- The but-3-enyl group in the target compound provides a reactive site for olefin metathesis or Diels-Alder reactions, absent in halogenated or formyl-containing analogs .

Steric and Solubility Profiles :

- Halogenated derivatives (e.g., bromo/chloro) exhibit higher molar masses and densities (e.g., 1.539 g/cm³ for CAS 1227958-32-8) due to heavy atoms, reducing solubility in polar solvents .

- The formyl group in CAS 294659-72-6 introduces polarity, improving aqueous solubility but requiring inert storage conditions to prevent oxidation .

Table 2: Reactivity Comparison

Research Findings :

- The but-3-enyl derivative’s alkene moiety has been utilized in ring-closing metathesis to synthesize constrained heterocycles, as demonstrated in PharmaBlock’s pipeline for kinase inhibitors .

- Chloro and bromo analogs show superior performance in palladium-catalyzed couplings, with yields exceeding 80% in aryl-aryl bond formations .

Biological Activity

Tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, linked to a pyridine ring with an enyl substituent. Its molecular formula is , with a molecular weight of 232.28 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 232.28 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not determined |

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. It is hypothesized that the compound acts as an inhibitor of key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation. Further studies are needed to elucidate these pathways in detail.

Study 1: In Vitro Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.

Study 2: Mechanistic Insights

Another investigation focused on the apoptotic pathways activated by the compound. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptosis. Additionally, Western blotting confirmed the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.